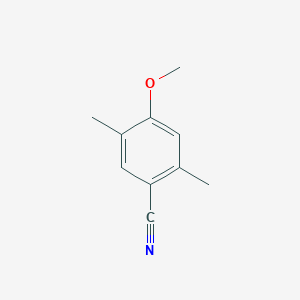

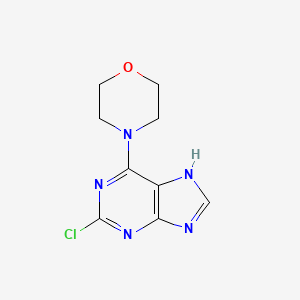

![molecular formula C8H13NO B1307387 octahydro-4H-cyclopenta[b]pyridin-4-one CAS No. 92658-00-9](/img/structure/B1307387.png)

octahydro-4H-cyclopenta[b]pyridin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound octahydro-4H-cyclopenta[b]pyridin-4-one is a structural motif present in various complex molecules and natural products. It is a cyclic compound that features a pyridine ring fused to a cyclopentane ring, and it is fully saturated, as indicated by the term "octahydro." This structure is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related octahydro-cyclopenta[b]pyridine derivatives has been explored in several studies. For instance, a stereoselective synthesis of the octahydropyrano[2,3-b]pyridine DE core, which shares structural similarities with octahydro-4H-cyclopenta[b]pyridin-4-one, was achieved through a stannous chloride-induced deacetalisation–cyclisation procedure, resulting in a single stereoisomer . Another study reported the facile synthesis of an octahydropyrrolo[2,3-c]pyridine enantiomer using an intramolecular [3+2]-cycloaddition of an azomethine ylide . Additionally, the construction of octahydro-4H-cyclopenta[b]pyridin-6-one skeletons was accomplished using cascade aza-Piancatelli reaction and [3+3]/[4+2] cycloaddition reactions, emphasizing pot, atom, and step economy (PASE) synthesis .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by techniques such as NMR spectroscopy and X-ray crystallography. For example, the relative configuration of the synthesized octahydropyrano[2,3-b]pyridine was established by NMR and confirmed by X-ray crystallography, which also revealed the cis ring junction and the cis relationship between specific hydrogen atoms . The crystal and molecular structure of a related compound, 1,5-dihydro-2H-cyclopenta[1,2-b:5,4-b']dipyridin-2-imine, was solved by single-crystal X-ray diffraction analysis, providing insights into its potential as a ligand and its fluorescence properties .

Chemical Reactions Analysis

The octahydro-cyclopenta[b]pyridine core can undergo various chemical reactions. For instance, the synthesis of octahydropyrano[3,2-b]pyrrole derivatives involved double reductive amination from pyranose derivatives, demonstrating high stereoselectivity . Another study described the synthesis of octahydro-1H-pyrano- and -thiopyrano[4,3-c]pyridin-8a-yl)phenols, which involved alkylation, cyclization, and hydrogenation steps to generate bicyclic enamines and fused octahydropyrano[4,3-c]pyridines . Additionally, a copper-catalyzed [4+2] cycloaddition was used to construct [3.2.2] bicycles from 9H-cyclohepta[b]pyridin-9-one, showcasing the versatility of cyclopenta[b]pyridine derivatives in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of octahydro-cyclopenta[b]pyridine derivatives are influenced by their molecular structure. The stereoselective synthesis methods often aim to produce enantiomerically pure compounds, which is crucial for their biological activity . The PASE synthesis approach emphasizes the importance of efficiency and selectivity in generating these compounds with good yields and excellent regio- and diastereo-selectivities . The antinociceptive activity and opioid receptor profiles of certain derivatives indicate potential pharmacological applications, with structure-activity relationships providing insights into their properties .

科学的研究の応用

Conformational Studies and Chemical Synthesis Octahydro-1H-cyclopenta[b]pyridine scaffold, a variant of octahydro-4H-cyclopenta[b]pyridin-4-one, is noted for its geometrically unique, three-dimensional template. This conformational rigidity is capitalized in the synthesis of γ-aminobutyric acid (GABA) analogs, which are pivotal in neurotransmission and have broad therapeutic potentials. The synthesis involves intricate steps, including catalytic reduction of the pyridine ring, highlighting its chemical versatility and significance in medicinal chemistry (Melnykov et al., 2018).

Crystallography and Structural Analysis In-depth structural analyses via single-crystal X-ray diffraction have been performed on compounds containing the octahydro-cyclopenta[b]pyridin-4-one moiety. These studies are crucial for understanding molecular interactions and structural stability, which are fundamental in drug design and materials science. For instance, the X-ray mapping of structures like 4,6-dimethyl-1H-pyridin-2-one provides insights into the hydrogen bonding patterns, essential for molecular recognition and stability (Al’bov et al., 2004).

Pharmaceutical and Synthetic Applications The compound 6,7-Dihydro-5H-cyclopenta[b]pyridine, closely related to octahydro-4H-cyclopenta[b]pyridin-4-one, is prominently utilized in the synthesis of pharmaceuticals, antimicrobials, and synthetic resins. It's especially noted for its role in the production of fourth-generation Cefpirome, showcasing its pivotal role in advancing antimicrobial therapy. The versatility in its synthetic routes, like the N-hydroxyphthaldiamide and acrolein routes, further underlines its significance in chemical synthesis and drug development (Chun, 2007).

Supramolecular Chemistry and Molecular Recognition Octahydro-cyclopenta[b]pyridin-4-one derivatives have been studied for their intriguing supramolecular chemistry properties. For instance, saccharide recognition-induced transformations in pyridine-pyridone oligomers demonstrate the compound's ability to form complex structures like chiral helical complexes. This is significant in understanding molecular recognition mechanisms and designing responsive materials and sensors (Abe et al., 2008).

Halogen Bonding and Material Science The study of halogen bonding interactions in octahydro-1H-4,6-epoxycyclopenta[c]pyridin-1-one derivatives is pivotal in understanding non-covalent interactions that are crucial in crystal engineering and materials science. The analysis of these interactions, using techniques like density functional theory (DFT) and quantum theory of “atom-in-molecules” (QTAIM), offers insights into the design of novel materials with specific properties (Mertsalov et al., 2021).

Safety and Hazards

The safety information for octahydro-4H-cyclopenta[b]pyridin-4-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

作用機序

Target of Action

The primary targets of Octahydro-4H-cyclopenta[b]pyridin-4-one are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is believed to interact with its targets in a way that leads to changes at the molecular level .

Biochemical Pathways

It has been suggested that the compound may be useful in the study of cephalosporin derivatives with potential antibacterial activity .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of Octahydro-4H-cyclopenta[b]pyridin-4-one’s action are currently under investigation. Preliminary studies suggest that it may have potential antibacterial activity .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its action .

特性

IUPAC Name |

1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-4-5-9-7-3-1-2-6(7)8/h6-7,9H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUFORLDGOXCSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)NCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

octahydro-4H-cyclopenta[b]pyridin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307309.png)

![1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307310.png)

![5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1307316.png)

![N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide](/img/structure/B1307317.png)

![4-{[5-({[(3-Fluorobenzyl)oxy]imino}methyl)-2-pyridinyl]oxy}benzenecarbonitrile](/img/structure/B1307324.png)

![(E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-3-buten-2-one](/img/structure/B1307330.png)

![2-{[(E)-(2-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B1307344.png)